molecular formula C11H15N B13302973 4-(1-Methylcyclopropyl)benzylamine

4-(1-Methylcyclopropyl)benzylamine

Cat. No.: B13302973
M. Wt: 161.24 g/mol
InChI Key: RNSGGJXYWXRMOS-UHFFFAOYSA-N
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Description

[4-(1-Methylcyclopropyl)phenyl]methanamine: is an organic compound with the molecular formula C11H15N It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a 1-methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Methylcyclopropyl)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methylcyclopropylbenzene.

    Bromination: The benzene ring is brominated to form 4-(1-methylcyclopropyl)benzyl bromide.

    Amination: The bromide is then reacted with ammonia or an amine source to form [4-(1-Methylcyclopropyl)phenyl]methanamine.

Industrial Production Methods

Industrial production methods for [4-(1-Methylcyclopropyl)phenyl]methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Methylcyclopropyl)phenyl]methanamine: undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) are used under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[4-(1-Methylcyclopropyl)phenyl]methanamine: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(1-Methylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

[4-(1-Methylcyclopropyl)phenyl]methanamine: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Phenylmethanamine, 4-methylphenylmethanamine, and 4-(1-cyclopropyl)phenylmethanamine.

    Uniqueness: The presence of the 1-methylcyclopropyl group imparts unique steric and electronic properties, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

[4-(1-methylcyclopropyl)phenyl]methanamine

InChI

InChI=1S/C11H15N/c1-11(6-7-11)10-4-2-9(8-12)3-5-10/h2-5H,6-8,12H2,1H3

InChI Key

RNSGGJXYWXRMOS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=C(C=C2)CN

Origin of Product

United States

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